molecular formula C20H17Br B3154890 1-Bromo-7-(tert-butyl)pyrene CAS No. 78751-74-3

1-Bromo-7-(tert-butyl)pyrene

Cat. No.: B3154890
CAS No.: 78751-74-3
M. Wt: 337.3 g/mol
InChI Key: RDPLDMAQCSKQAP-UHFFFAOYSA-N
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Description

1-Bromo-7-(tert-butyl)pyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-7-(tert-butyl)pyrene is the pyrene nucleus, a classical family of polycyclic aromatic hydrocarbons (PHAs) that have been extensively investigated for light-emitting device applications . The pyrene nucleus is a valuable component for materials, supramolecular and biological chemistry, due to its photophysical/electronic properties and extended rigid structure .

Mode of Action

This compound interacts with its targets through a process of bromination. The bromination mechanism of 2 tert-butylpyrene, which regioselectively affords mono, di, tri, and tetrabromopyrenes, has been probed by theoretical calculation and detailed experimental methods . Bromine atom may be directed to the K-region (positions 5 and 9) instead of the more reactive positions 6 and 8 position in the presence of iron powder . In this process, FeBr3 plays a significant role in releasing steric hindrance or lowering the activation energy of the rearrangement .

Biochemical Pathways

The biochemical pathways affected by this compound involve the bromination of 2-tert-butylpyrene and the corresponding positions-dependent aryl-functionalized pyrene derivatives . The intermediate bromopyrene derivatives were isolated and confirmed by 1H NMR spectra, mass spectroscopy, and elemental analysis .

Pharmacokinetics

The compound’s predicted boiling point is 4512±140 °C and its predicted density is 1377±006 g/cm3 . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of bromopyrene derivatives . These derivatives are characterized by single X-ray diffraction, 1H/13C NMR, FTIR, and MS . The photophysical properties of these compounds were confirmed by fluorescence and absorption, as well as by fluorescence lifetime measurements .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of iron powder, which plays a significant role in the bromination process . Additionally, the compound’s stability and efficacy may be affected by temperature, given its high boiling point .

Preparation Methods

The synthesis of 1-Bromo-7-(tert-butyl)pyrene typically involves the bromination of 2-tert-butylpyrene. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like dichloromethane at low temperatures (e.g., -78°C) under a nitrogen atmosphere . The bromination process can be controlled to achieve selective substitution at the desired position on the pyrene ring .

Chemical Reactions Analysis

1-Bromo-7-(tert-butyl)pyrene undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

1-Bromo-7-(tert-butyl)pyrene can be compared with other bromopyrene derivatives, such as:

Each of these compounds has unique properties and applications, making them valuable in various fields of research and industry.

Properties

IUPAC Name

1-bromo-7-tert-butylpyrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Br/c1-20(2,3)15-10-13-5-4-12-7-9-17(21)16-8-6-14(11-15)18(13)19(12)16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPLDMAQCSKQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678510
Record name 1-Bromo-7-tert-butylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78751-74-3
Record name 1-Bromo-7-tert-butylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixed solution of 120 g (content 79.2%) of 2-t-butylpyrene, and 3000 ml of tetrahydrofuran was added 69.66 g of N-bromosuccinimide under a nitrogen stream. This mixed solution was stirred at 30° C. for about 3 hours, and concentrated, 500 ml of methanol was added, and the mixture was stirred for about 1 hour, and filtered. To the resulting solid was added 500 ml of hexane, and the mixture was heated and stirred for about 1 hour, and filtered. After the resultant was vacuum dried, 106.9 g of 1-bromo-7-t-butylpyrene was obtained.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
69.66 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Then, a mixed solution of 3 g (content 65%) of 2-t-butylpyrene, 50 ml of dichloromethane and 15 ml of methanol was cooled to 0° C. under a nitrogen stream, and 3.3 g of benzyltrimethylammonium tribromide dissolved in 10 ml of dichloromethane was added dropwise. After this mixed solution was stirred at room temperature for 2 hours, 50 ml of water was added, and this was extracted with 50 ml of dichloromethane. The organic layer was washed with 50 ml of water two times, dried with magnesium sulfate, and evaporated. To the resulting solid was added 10 ml of methanol, and the mixture was stirred for 10 minutes, and filtered. Further, 30 ml of hexane was added, and the mixture was stirred for 30 minutes, and filtered. After the resultant was vacuum dried, 2.3 g of 1-bromo-7-t-butylpyrene was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-7-(tert-butyl)pyrene
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Reactant of Route 6
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